molecular formula C8H5Cl2N3 B581285 4-Amino-2,5-dichloroquinazoline CAS No. 1107695-06-6

4-Amino-2,5-dichloroquinazoline

Cat. No.: B581285
CAS No.: 1107695-06-6
M. Wt: 214.049
InChI Key: KWONOEUAYOZICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2,5-dichloroquinazoline is a heterocyclic organic compound with the molecular formula C8H5Cl2N3. It is a derivative of quinazoline, characterized by the presence of amino and dichloro substituents at the 4th and 2nd, 5th positions, respectively.

Scientific Research Applications

4-Amino-2,5-dichloroquinazoline has several applications in scientific research:

Safety and Hazards

The safety information for 4-Amino-2,5-dichloroquinazoline includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

While the specific future directions for 4-Amino-2,5-dichloroquinazoline are not mentioned in the search results, there is ongoing research into the development of new quinazoline-based compounds for potential use as anticancer drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,5-dichloroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dichloroaniline with formamide, followed by cyclization to form the quinazoline ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,5-dichloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can lead to different quinazoline derivatives .

Mechanism of Action

The mechanism of action of 4-Amino-2,5-dichloroquinazoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,5-dichloroquinazoline is unique due to the presence of both amino and dichloro groups, which confer specific reactivity and potential for diverse applications in medicinal and industrial chemistry .

Properties

IUPAC Name

2,5-dichloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3/c9-4-2-1-3-5-6(4)7(11)13-8(10)12-5/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWONOEUAYOZICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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